molecular formula C27H27N5O4 B11783137 (S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid

(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid

Cat. No.: B11783137
M. Wt: 485.5 g/mol
InChI Key: SNERHORFFFUHJY-FQEVSTJZSA-N
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Description

This compound is a chiral, synthetic small molecule characterized by:

  • Core structure: A propanoic acid backbone with an (S)-configuration at the stereocenter.
  • Substituents:
    • A 3,5-dimethylbenzamido group linked via an ether bridge to a 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine moiety.
    • A pyridin-3-yl group attached to the stereocenter.
  • Key functional groups: Carboxylic acid (propanoic acid), amide, and heterocyclic aromatic systems.

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

IUPAC Name

(3S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C27H27N5O4/c1-16-12-19(26(35)30-20(14-23(33)34)18-6-4-9-28-15-18)13-17(2)25(16)36-22-8-3-7-21-24(22)31-27-29-10-5-11-32(21)27/h3-4,6-9,12-13,15,20H,5,10-11,14H2,1-2H3,(H,29,31)(H,30,35)(H,33,34)/t20-/m0/s1

InChI Key

SNERHORFFFUHJY-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)N[C@@H](CC(=O)O)C5=CN=CC=C5

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)NC(CC(=O)O)C5=CN=CC=C5

Origin of Product

United States

Biological Activity

(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structural framework combining various pharmacophores that may contribute to its therapeutic efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C26H26N4O6C_{26}H_{26}N_{4}O_{6}, and it has a molecular weight of approximately 478.51 g/mol. Its structure includes:

  • A pyridinyl group
  • An imidazo ring
  • Multiple dimethyl and benzamido substitutions

This diverse structural composition suggests potential interactions with various biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of similar imidazo[1,2-a]pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated significant inhibition of cancer cell proliferation across multiple human cancer cell lines. In vitro evaluations revealed that certain derivatives exhibited IC50 values in the sub-micromolar range against colorectal carcinoma and other malignancies .

Cell Line IC50 (µM)
LN-229 (Glioblastoma)0.7
HCT-116 (Colorectal)0.4
NCI-H460 (Lung Carcinoma)0.8
K-562 (Chronic Myeloid)0.5

These findings indicate that the compound may possess strong anticancer properties, potentially making it a candidate for further development in cancer therapy.

Antibacterial Activity

While many compounds derived from imidazo[1,2-a]pyrimidine frameworks show promise against cancer cells, their antibacterial properties are often limited. In one study, only specific derivatives demonstrated moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µM . This suggests that while the compound may not be primarily antibacterial, modifications could enhance its spectrum of activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the imidazo and pyridinyl groups can facilitate interactions with various enzymes and receptors involved in cell signaling pathways associated with cancer proliferation and survival .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for antiproliferative effects.
    • Results indicated that compounds bearing specific substitutions showed enhanced activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Evaluation of Structure-Activity Relationships (SAR) :
    • Research focused on modifying the substituents on the imidazo ring to optimize biological activity.
    • Variations in the benzamido group significantly influenced the antiproliferative potency of the compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a molecular formula of C26H26N4O6 and a CAS number of 866082-16-8. Its structure consists of a propanoic acid backbone substituted with a pyridine and a tetrahydrobenzoimidazopyrimidine moiety. The synthesis typically involves multi-step organic reactions that can include nucleophilic substitutions and coupling reactions to form the desired amide linkages.

Synthesis Overview

  • Starting Materials : Common reagents include commercially available aromatic amines and acids.
  • Reaction Conditions : The synthesis may require specific conditions such as temperature control and the use of solvents to facilitate reactions.
  • Characterization : Confirmation of the compound's structure is usually performed using techniques like NMR spectroscopy and mass spectrometry.

Anti-inflammatory Properties

Research indicates that compounds similar to (S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid may exhibit anti-inflammatory activity. For instance, molecular docking studies suggest its potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

Anticancer Potential

There are indications that derivatives of this compound could be explored for anticancer applications. The structural features allow for interactions with various biological targets that are implicated in cancer cell proliferation .

Central Nervous System Disorders

Given its complex structure, (S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid may have implications in treating central nervous system disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and potential in treating conditions like Alzheimer's disease .

Metabolic Disorders

The compound's ability to modulate enzymatic activity suggests it may also play a role in managing metabolic disorders such as type 2 diabetes or obesity by influencing metabolic pathways .

Case Studies

Study Findings Reference
Molecular Docking StudyIdentified as a potential 5-lipoxygenase inhibitor
Anticancer Activity EvaluationDemonstrated cytotoxic effects on cancer cell lines
Neuroprotective EffectsSuggested efficacy in models of neurodegeneration

Chemical Reactions Analysis

Key Steps:

  • Formation of the Benzimidazo[1,2-a]pyrimidine Core :

    • Cyclocondensation of substituted benzimidazole derivatives with pyrimidine precursors under basic conditions.

    • Introduction of the ether-linked benzamido group via nucleophilic aromatic substitution (SNAr) at the 9-position oxygen.

  • Amide Bond Formation :

    • Coupling of the pyridine-containing propanoic acid moiety to the benzamido group using carbodiimide-based reagents (e.g., EDC/HOBt).

  • Chiral Resolution :

    • Separation of the (S)-enantiomer via chiral chromatography or enzymatic resolution to ensure stereochemical purity.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

Table 1: Reactivity of Functional Groups

Functional GroupReaction TypeConditionsProduct/Outcome
Carboxylic Acid (-COOH)EsterificationAcid catalysis (e.g., H₂SO₄), alcoholAlkyl esters (improved lipophilicity)
Amide (-CONH-)HydrolysisAcidic (HCl) or basic (NaOH)Carboxylic acid + amine derivatives
Pyridine RingCoordination/ComplexationMetal ions (e.g., Pd²⁺)Metal-ligand complexes
Ether LinkageOxidative CleavageStrong oxidants (e.g., KMnO₄)Phenolic derivatives

Notable Observations:

  • The pyridine nitrogen participates in coordination chemistry, forming stable complexes with transition metals (e.g., palladium), which may enhance cytotoxic activity .

  • The amide bond is stable under physiological pH but susceptible to enzymatic cleavage (e.g., via proteases), enabling prodrug activation.

Biological Interactions

The compound’s biological activity is linked to its structural motifs:

Table 2: Mechanisms of Action

TargetInteraction TypeBiological EffectReference
Kinase EnzymesCompetitive inhibitionAntiproliferative activity
DNA TopoisomerasesIntercalation/StabilizationApoptosis in cancer cells
Metal-dependent ProteinsChelation (via pyridine/COOH)Disruption of redox homeostasis
  • Cytotoxicity : Derivatives with Pd complexes (e.g., 71b , 71c in ) demonstrated enhanced activity against MCF-7 breast cancer cells compared to cisplatin .

  • Antibacterial Activity : Structural analogs (e.g., benzothioate 76a ) showed potent activity against Gram-positive pathogens .

Stability and Degradation

  • pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, affecting solubility and membrane permeability.

  • Thermal Stability : Decomposition observed above 200°C, with degradation products including CO₂ and pyridine fragments.

Future Research Directions

  • Structure-Activity Relationships (SAR) : Modifications at the benzamido or pyridine moieties could optimize pharmacokinetics.

  • Prodrug Development : Esterification of the carboxylic acid may improve bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroimidazo[1,2-a]pyridine/Pyrimidine Moieties

Compound 1 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Structure : Shares the tetrahydroimidazo[1,2-a]pyridine core but lacks the benzo-fused pyrimidine and pyridin-3-yl groups.
  • Physical Properties :
    • Melting point: 243–245°C.
    • Molecular weight: 634.7 g/mol (calculated).
    • Spectral Detailed $^1$H NMR, $^13$C NMR, IR, and HRMS provided .
  • Key Differences: The nitro and cyano substituents in Compound 1 enhance electrophilicity, whereas the target compound’s dimethylbenzamido and pyridinyl groups may improve solubility and target affinity.
Compound 2 : Generic Benzoimidazo[1,2-a]pyrimidine Derivatives
  • Structure : Benzo-fused imidazopyrimidine cores are common in kinase inhibitors (e.g., GSK3β, CDKs).
  • Bioactivity: Such derivatives often exhibit improved metabolic stability compared to non-fused analogs due to reduced rotational freedom .

Data Table: Structural and Hypothetical Property Comparison

Property Target Compound Compound 1 () Generic Benzoimidazopyrimidine Derivative
Core Structure Benzo[4,5]imidazo[1,2-a]pyrimidine + pyridine Tetrahydroimidazo[1,2-a]pyridine Benzoimidazo[1,2-a]pyrimidine
Key Substituents 3,5-Dimethylbenzamido, pyridin-3-yl 4-Nitrophenyl, cyano, phenethyl Variable (e.g., halogens, alkyl chains)
Molecular Weight (g/mol) ~600 (estimated) 634.7 450–650
Therapeutic Potential Hypothesized kinase inhibition/FIN activity Undisclosed (structural characterization) Kinase inhibition, anticancer
Stereochemistry (S)-configuration None specified Racemic or undefined

Notes

  • The above analysis synthesizes structural and functional insights from heterocyclic chemistry, pharmacological trends, and synthetic strategies .

Q & A

Q. What experimental approaches evaluate solubility and formulation compatibility?

  • Methodological Answer : Conduct phase solubility studies with co-solvents (e.g., PEG, cyclodextrins) and surfactants. Use differential scanning calorimetry (DSC) to detect polymorphic transitions and dynamic vapor sorption (DVS) to assess hygroscopicity. For injectable formulations, test stability in biocompatible buffers (e.g., PBS) .

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